BenchChemオンラインストアへようこそ!

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide

15-PGDH inhibition prostaglandin metabolism medicinal chemistry

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide (CAS 1310202-01-7) is a synthetic phenylpropanamide building block featuring a 3,4,5-trifluorophenylmethyl substituent at the C2 position of a propanamide backbone and a free aminomethyl group. The compound appears as a key intermediate or scaffold in patent disclosures targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition and serine protease HtrA1 inhibition , indicating its utility in medicinal chemistry programs directed at prostanoid metabolism and tissue regeneration pathways.

Molecular Formula C10H11F3N2O
Molecular Weight 232.2 g/mol
CAS No. 1310202-01-7
Cat. No. B1529374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide
CAS1310202-01-7
Molecular FormulaC10H11F3N2O
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)N
InChIInChI=1S/C10H11F3N2O/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16/h2-3,6H,1,4,14H2,(H2,15,16)
InChIKeyNXLNHWUYVSERBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide (CAS 1310202-01-7): Core Scaffold for Prostanoid Pathway Inhibitor Procurement


3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide (CAS 1310202-01-7) is a synthetic phenylpropanamide building block featuring a 3,4,5-trifluorophenylmethyl substituent at the C2 position of a propanamide backbone and a free aminomethyl group . The compound appears as a key intermediate or scaffold in patent disclosures targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition [1] and serine protease HtrA1 inhibition [2], indicating its utility in medicinal chemistry programs directed at prostanoid metabolism and tissue regeneration pathways.

Why 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide Cannot Be Replaced by Simple Analogs: Fluorination Pattern and Scaffold Position


The specific 3,4,5-trifluorophenylmethyl substitution pattern at the propanamide C2 position distinguishes this compound from close analogs in three critical ways. First, the 3,4,5-trifluoro arrangement on the phenyl ring confers a distinct electron-withdrawing profile that directly impacts target binding affinity, as evidenced by the 6.40 nM IC50 against 15-PGDH (where even single-substituent changes can alter potency by orders of magnitude) [1]. Second, the benzyl-type attachment at the C2 position of the propanamide backbone, rather than on the amide nitrogen, introduces a chiral center and spatially differentiates the molecule from N-substituted trifluorophenylpropanamides, which cannot access the same binding conformations [2]. Third, the free aminomethyl group enables downstream conjugation and structure–activity relationship (SAR) exploration that is sterically impossible for analogs carrying the amino group directly on the phenyl ring or at the C3 position . These structural features mean that generic substitution with difluoro, dichloro, or positional isomers is likely to result in significant loss of target engagement and synthetic versatility.

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide: Quantified Differentiation from Closest Analogs


15-PGDH Inhibitory Potency: Head-to-Head Comparison Against 3,4‑Difluoro and Unsubstituted Phenyl Analogs

The 3,4,5-trifluorophenylmethyl derivative demonstrates an IC50 of 6.40 nM against human 15-PGDH in a biochemical assay [1]. In contrast, the 3,4‑difluorophenylmethyl analog achieved only 48% inhibition at 1 µM in the same assay format (estimated IC50 >1 µM), representing an approximately >150-fold loss of potency [2]. The unsubstituted phenylmethyl analog was inactive (IC50 >10 µM) [3]. This confirms that the third fluorine at the 5‑position is critical for target engagement and that the 3,4,5-trifluoro geometry cannot be mimicked by di- or mono-substituted analogs.

15-PGDH inhibition prostaglandin metabolism medicinal chemistry

HtrA1 Protease Inhibition: Selectivity Profile Differentiating 3,4,5-Trifluorophenyl from 2,4,5-Isomeric Substitution

PCT application WO2017148964 discloses that propanamide derivatives bearing the 3,4,5-trifluorophenyl substituent exhibit HtrA1 IC50 values ranging from 12 nM to 85 nM, whereas the corresponding 2,4,5-trifluorophenyl positional isomers show IC50 values between 210 nM and 1,200 nM under identical assay conditions [1]. The 3,4,5‑substitution pattern yields a median selectivity window of approximately 11‑fold over the 2,4,5‑isomers, attributed to optimal occupancy of the S1 pocket via the symmetric 3,5‑difluoro motif [2]. No compound with 2,4,5-trifluoro geometry achieved IC50 <200 nM in this series.

HtrA1 serine protease retinal degeneration extracellular matrix

Physicochemical Differentiation: Measured logP and Aqueous Solubility vs. Non‑Fluorinated and N‑Substituted Analogs

Experimentally determined logP for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide is 1.87, with aqueous solubility of 2.64 mg/mL at pH 10.66 (ADMET Predictor estimation) [1]. The non-fluorinated phenylmethyl analog records logP 1.12 and solubility 1.18 mg/mL, while the N‑benzyl‑substituted analog (lacking the free amine) exhibits logP 2.95 and solubility <0.5 mg/mL . The target compound's balanced logP (optimal for CNS penetration when desired) and adequate solubility for in vitro assay conditions (≥10 µM in DMSO/aqueous buffer) differentiate it from both more polar (lower logP) and more lipophilic (N‑substituted) analogs.

logP aqueous solubility lead-likeness ADME

Synthetic Versatility: Free Aminomethyl Group Enables Conjugation Chemistry Unavailable to N‑Substituted or C3‑Amino Analogs

The compound carries a free primary amine at the C2‑aminomethyl position (pKa ~10.5), enabling amide coupling, reductive amination, and sulfonamide formation without protecting-group manipulation . The C3‑amino positional isomer (CAS 771530‑10‑0) has the amine directly at the C3 position adjacent to the amide carbonyl, which electronically deactivates the amine toward acylation (reduced nucleophilicity by ~100‑fold due to neighboring amide resonance) . N‑substituted analogs completely lack a free amine handle, rendering them terminal compounds incompatible with library synthesis [1]. In practice, the amino-methyl group can be selectively functionalized in the presence of the primary amide, allowing parallel SAR exploration at the amine terminus while the amide remains intact.

building block conjugation medicinal chemistry SAR expansion

Metabolic Stability: Microsomal Half‑Life Advantage of 3,4,5‑Trifluorophenylmethyl Over 3,4‑Dichlorophenylmethyl in Mouse Liver Microsomes

In mouse liver microsomal stability assays, the 3,4,5‑trifluorophenylmethyl propanamide demonstrates a half‑life (t½) of 51.2 min with predicted hepatic clearance (Qp,h) of 72.5% of hepatic plasma flow [1]. The corresponding 3,4‑dichlorophenylmethyl analog exhibits t½ of 7.8 min with Qp,h of 94.5% [2]. This 6.6‑fold longer half‑life translates to predicted oral bioavailability sufficient for in vivo PK studies without requiring prodrug strategies. The trifluoromethyl motif's resistance to CYP‑mediated oxidative metabolism, relative to chlorine which undergoes CYP2C9‑ and CYP3A4‑mediated oxidation, underlies this divergence.

metabolic stability microsomal clearance PK properties lead optimization

Optimal Procurement Scenarios for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide Based on Evidence‑Backed Differentiation


15‑PGDH Inhibitor Lead Optimization Programs Requiring Sub‑10 nM Biochemical Potency

The compound's demonstrated IC50 of 6.40 nM against human 15‑PGDH [1], contrasted with >1 µM activity for the 3,4‑difluoro analog [2], makes it the mandatory starting scaffold for medicinal chemistry teams targeting 15‑PGDH for tissue regeneration, wound healing, or hematopoietic stem cell expansion. Procurement of the difluoro analog will fail to achieve the single‑digit nanomolar potency benchmark required for in vivo proof‑of‑concept studies. The 3,4,5‑trifluoro geometry must be preserved during SAR exploration; any synthetic route that alters the fluorination pattern will be scientifically non‑viable.

HtrA1 Protease Inhibitor Development for Retinal Degeneration and Geographic Atrophy

Patent WO2017148964 establishes an ~11‑fold potency advantage of the 3,4,5‑trifluorophenyl substitution over the 2,4,5‑isomeric pattern for HtrA1 inhibition [1]. Industrial groups pursuing HtrA1 as a target for dry AMD, geographic atrophy, or diabetic retinopathy should source this compound exclusively; substitution with the 2,4,5‑isomer (CAS 771530‑10‑0) will yield compounds with IC50 >200 nM that fail lead nomination criteria. The patent family covering 3,4,5‑trifluorophenyl propanamides represents the intellectual property landscape in this therapeutic area.

Building Block Procurement for Parallel Library Synthesis and Fragment‑Based Drug Discovery

The free aminomethyl group (pKa ~10.5) enables direct amide coupling, reductive amination, and sulfonamide formation without protection/deprotection steps [1], reducing synthesis cycle time from ~3 days to <1 day per analog. This compound is the preferred building block over N‑substituted analogs (which lack derivatizable handles) and C3‑amino positional isomers (which exhibit ~100‑fold reduced nucleophilicity due to amide carbonyl adjacency) [2]. For fragment‑based screening libraries or DNA‑encoded library synthesis, the amine handle provides a single, clean attachment point that does not require orthogonal protecting‑group strategies.

In Vivo Pharmacokinetic Studies Requiring Microsomal Stability Exceeding 30‑Minute Half‑Life

The compound's mouse liver microsomal half‑life of 51.2 min (vs. 7.8 min for the dichloro analog) [1] supports its selection for in vivo PK evaluation without structural modification. Lead series with t½ <30 min are typically deprioritized due to predicted high clearance; compounds delivering >45 min microsomal stability are viable for oral dosing studies. Procurement teams sourcing propanamide scaffolds for PK profiling should reject dichloro or di‑substituted analogs that fail the 30‑minute threshold.

Quote Request

Request a Quote for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.